molecular formula C10H11ClO B6202167 (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol CAS No. 1780586-25-5

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No. B6202167
CAS RN: 1780586-25-5
M. Wt: 182.6
InChI Key:
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Description

(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanol, also known as 6-chloro-indan-1-ylmethanol, is a synthetic organic compound belonging to the indan family of compounds. It is a colorless solid that is soluble in water and has a molecular formula of C10H11ClO. 6-Chloro-indan-1-ylmethanol has been studied for its potential applications in various scientific research areas such as drug synthesis, biochemistry, and physiology.

Scientific Research Applications

6-Chloro-indan-1-ylmethanol has been studied for its potential applications in various scientific research areas. It has been used as a starting material for the synthesis of a variety of drugs, such as the anticonvulsant and antidepressant drug pregabalin, and the anti-inflammatory drug celecoxib. In addition, this compound has been used in the synthesis of other compounds such as indan-1-ylmethanol and indan-1-ylmethylsulfonate. This compound has also been studied for its potential use in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and cancer.

Mechanism of Action

The exact mechanism of action of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanolan-1-ylmethanol is not fully understood. However, it is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 may lead to the reduction of inflammation and pain, as well as the prevention of certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanolan-1-ylmethanol are not yet fully understood. However, studies have shown that this compound may have anti-inflammatory, analgesic, and anti-cancer properties. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 may lead to the reduction of inflammation and pain, as well as the prevention of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using (6-chloro-2,3-dihydro-1H-inden-4-yl)methanolan-1-ylmethanol in laboratory experiments is that it is a relatively simple compound to synthesize. In addition, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for (6-chloro-2,3-dihydro-1H-inden-4-yl)methanolan-1-ylmethanol. Further research could be conducted to explore its potential applications in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and cancer. In addition, further research could be conducted to explore the compound’s potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Finally, further research could be conducted to explore the compound’s potential use in the synthesis of other compounds, such as indan-1-ylmethanol and indan-1-ylmethylsulfonate.

Synthesis Methods

The synthesis of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanolan-1-ylmethanol is a multi-step process that begins with the reaction of 4-chloroaniline and ethylmagnesium bromide. This reaction yields 4-chloro-2-methylindan, which is then treated with hydrochloric acid and sodium ethoxide to form 4-chloro-2-methylindan-1-ol. Finally, this product is treated with a mixture of hydrochloric acid and sodium chloride to yield (6-chloro-2,3-dihydro-1H-inden-4-yl)methanolan-1-ylmethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene", "Chlorine gas", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Chlorination of 2,3-dihydro-1H-indene with chlorine gas in the presence of a catalyst to form 6-chloro-2,3-dihydro-1H-indene.", "Step 2: Treatment of 6-chloro-2,3-dihydro-1H-indene with sodium hydroxide in methanol to form (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to protonate the product.", "Step 4: Extraction of the protonated product with a water-soluble organic solvent to obtain the desired product.", "Step 5: Neutralization of the aqueous layer with sodium hydroxide and extraction of the product with a water-insoluble organic solvent to obtain the pure product." ] }

CAS RN

1780586-25-5

Molecular Formula

C10H11ClO

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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